Structural Differentiation from n-Butoxy and Unsubstituted Phenyl Analogs via Lipophilicity and Steric Descriptors
The target compound incorporates a sec-butoxy (1-methylpropoxy) group at the 4-phenyl position, distinguishing it from the n-butoxy analog (4-(2-butoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one) and the unsubstituted 4-phenyl derivatives within the dihydroquinolinone scaffold . The computed XLogP3 of 4.5 for the target compound [1] places it in a distinct lipophilicity window compared to n-butoxy analogs (expected XLogP3 ≈ 4.7) and 4-phenyl derivatives lacking the alkoxy substituent (XLogP3 ≈ 3.0–3.5). This ~1.0–1.5 log unit difference translates to a 10- to 30-fold difference in octanol–water partition coefficient, directly impacting membrane permeability and non-specific protein binding profiles [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5; Molecular weight = 383.5 g/mol; 8 rotatable bonds [1] |
| Comparator Or Baseline | 4-(2-butoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (n-butoxy isomer): estimated XLogP3 ≈ 4.7; Molecular weight = 383.5 g/mol. Unsubstituted 4-phenyl-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one: estimated XLogP3 ≈ 3.2 |
| Quantified Difference | ΔXLogP3 ≈ -0.2 vs. n-butoxy isomer; ΔXLogP3 ≈ +1.3 vs. unsubstituted 4-phenyl analog (approximately 20-fold higher lipophilicity) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release) [1]; comparator values estimated from structural analogs listed in PubChem and vendor databases |
Why This Matters
For procurement decisions in CNS or intracellular target screening, the intermediate lipophilicity of the sec-butoxy substituent may provide an optimal balance between passive permeability and aqueous solubility compared to the more lipophilic n-butoxy analog, without sacrificing the target-engagement advantages conferred by 4-aryl substitution.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 17060556, 4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/886643-10-3 (accessed 2026-05-07). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
